5-(3,5-Difluorobenzyloxy)nicotinonitrile
Description
5-(3,5-Difluorobenzyloxy)nicotinonitrile is a fluorinated nicotinonitrile derivative characterized by a benzyloxy group at the 5-position of the pyridine ring, substituted with two fluorine atoms at the 3- and 5-positions of the benzyl moiety.
Properties
Molecular Formula |
C13H8F2N2O |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
5-[(3,5-difluorophenyl)methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8F2N2O/c14-11-1-9(2-12(15)4-11)8-18-13-3-10(5-16)6-17-7-13/h1-4,6-7H,8H2 |
InChI Key |
ABNOQRUXVJFBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)COC2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Analogs:
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (from ): Bromobenzofuran substitution introduces aromatic bulk and bromine’s hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Data Table:
*LogP values estimated using fragment-based methods.
Physicochemical and Stability Profiles
- Stability : The 3,5-difluoro substitution likely enhances stability compared to unstable diamines (), as fluorine’s strong C-F bonds resist metabolic degradation .
- Solubility: Fluorine’s electronegativity improves polarity relative to chlorine or bromine analogs, but the nitrile group may limit aqueous solubility.
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